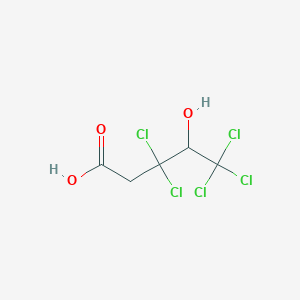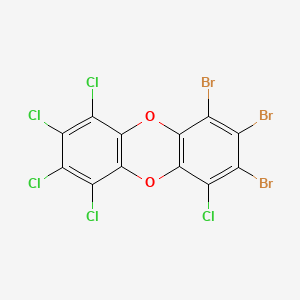
Dibenzo(b,e)(1,4)dioxin, tribromopentachloro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dibenzo(b,e)(1,4)dioxin, tribromopentachloro- is a polycyclic heterocyclic organic compound. It consists of two benzene rings connected by a 1,4-dioxin ring, with multiple bromine and chlorine substituents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dibenzo(b,e)(1,4)dioxin, tribromopentachloro- typically involves the halogenation of dibenzo(b,e)(1,4)dioxin. The process includes:
Reaction Conditions: The reactions are usually carried out in the presence of a catalyst, such as iron or aluminum chloride, at elevated temperatures to facilitate the halogenation process.
Industrial Production Methods
Industrial production methods for dibenzo(b,e)(1,4)dioxin, tribromopentachloro- are similar to laboratory synthesis but on a larger scale. The process involves:
Continuous Flow Reactors: To ensure consistent quality and yield, continuous flow reactors are used to maintain precise control over reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
Dibenzo(b,e)(1,4)dioxin, tribromopentachloro- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various quinones and other oxygenated derivatives.
Reduction: Reduction reactions can remove halogen atoms, leading to the formation of less substituted dibenzodioxins.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products Formed
Oxidation: Quinones and hydroxylated derivatives.
Reduction: Less substituted dibenzodioxins.
Substitution: Various substituted dibenzodioxins depending on the nucleophile used.
Applications De Recherche Scientifique
Dibenzo(b,e)(1,4)dioxin, tribromopentachloro- has several scientific research applications:
Mécanisme D'action
The mechanism of action of dibenzo(b,e)(1,4)dioxin, tribromopentachloro- involves its interaction with the aryl hydrocarbon receptor (AhR). Upon binding to AhR, the compound can alter gene expression, leading to various biological effects. The pathways involved include:
Comparaison Avec Des Composés Similaires
Dibenzo(b,e)(1,4)dioxin, tribromopentachloro- is compared with other similar compounds such as:
Polychlorinated Dibenzodioxins (PCDDs): These compounds have similar structures but differ in the number and position of chlorine atoms.
Polybrominated Dibenzodioxins (PBDDs): These compounds have bromine atoms instead of chlorine.
Mixed Halogenated Dibenzodioxins: Compounds that contain both bromine and chlorine atoms.
Uniqueness
The uniqueness of dibenzo(b,e)(1,4)dioxin, tribromopentachloro- lies in its specific combination of bromine and chlorine substituents, which can influence its chemical reactivity and biological activity .
Propriétés
Numéro CAS |
107207-43-2 |
|---|---|
Formule moléculaire |
C12Br3Cl5O2 |
Poids moléculaire |
593.1 g/mol |
Nom IUPAC |
1,2,3-tribromo-4,6,7,8,9-pentachlorodibenzo-p-dioxin |
InChI |
InChI=1S/C12Br3Cl5O2/c13-1-2(14)4(16)10-9(3(1)15)21-11-7(19)5(17)6(18)8(20)12(11)22-10 |
Clé InChI |
IBGGMNOUXCEPBQ-UHFFFAOYSA-N |
SMILES canonique |
C12=C(C(=C(C(=C1Cl)Cl)Cl)Cl)OC3=C(O2)C(=C(C(=C3Br)Br)Br)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


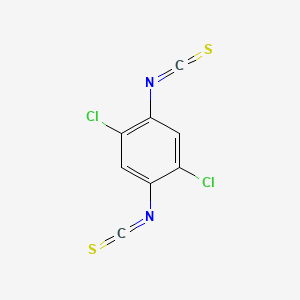
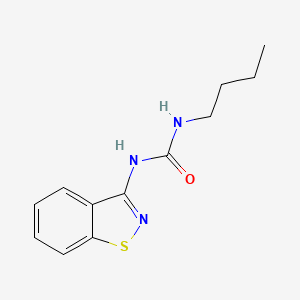
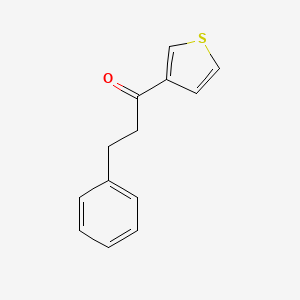


![2-(2-Nitrophenyl)furo[3,2-c]pyridin-4(5H)-one](/img/structure/B14328254.png)
![3-[3-(Dimethylamino)-2-oxoazepan-1-yl]propanenitrile](/img/structure/B14328257.png)
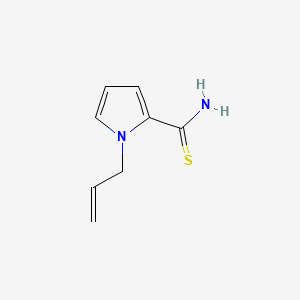

![{2-[(2-Aminoethyl)sulfanyl]phenyl}methanol](/img/structure/B14328283.png)
![1-Morpholin-4-yl-3-[6-(morpholin-4-ylcarbamoylamino)hexyl]urea](/img/structure/B14328288.png)
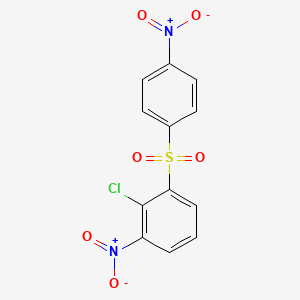
![1-((3aS,6aR)-6-(benzyloxymethyl)-2,2-dimethyl-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)-4-chloro-1H-imidazo[4,5-c]pyridine](/img/structure/B14328299.png)
